

Troubleshooting low solubility of Disopyramide in aqueous buffers

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Compound of Interest		
Compound Name:	Disopyramide	
Cat. No.:	B563526	Get Quote

Technical Support Center: Disopyramide Solubility

This guide provides troubleshooting advice for researchers encountering low solubility of **Disopyramide** in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my **Disopyramide** not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?

Disopyramide in its free base form has very low aqueous solubility, stated as 1 mg/mL, and other sources report it as low as ~0.045 mg/mL.[1][2][3] It is a weak base with a pKa of approximately 10.3-10.4.[1][2][4] At a neutral pH of 7.4, the molecule is predominantly in its uncharged, free base form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be acidic.

Q2: What is the relationship between pH and **Disopyramide** solubility?

The solubility of **Disopyramide**, as a weak base, is critically dependent on pH.

- At Low pH (Acidic): Below its pKa, the tertiary amine group on **Disopyramide** becomes protonated (positively charged). This charged form, or salt form, is significantly more watersoluble.
- At High pH (Neutral to Basic): At or above a neutral pH, **Disopyramide** exists primarily as the uncharged free base, which is poorly soluble in water and prone to precipitation.

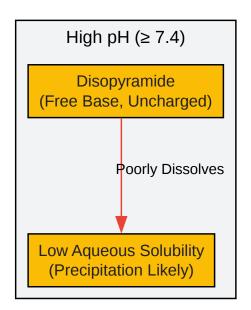


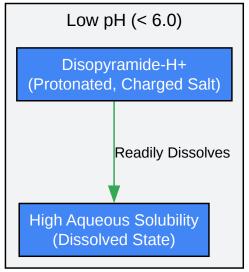
Troubleshooting & Optimization

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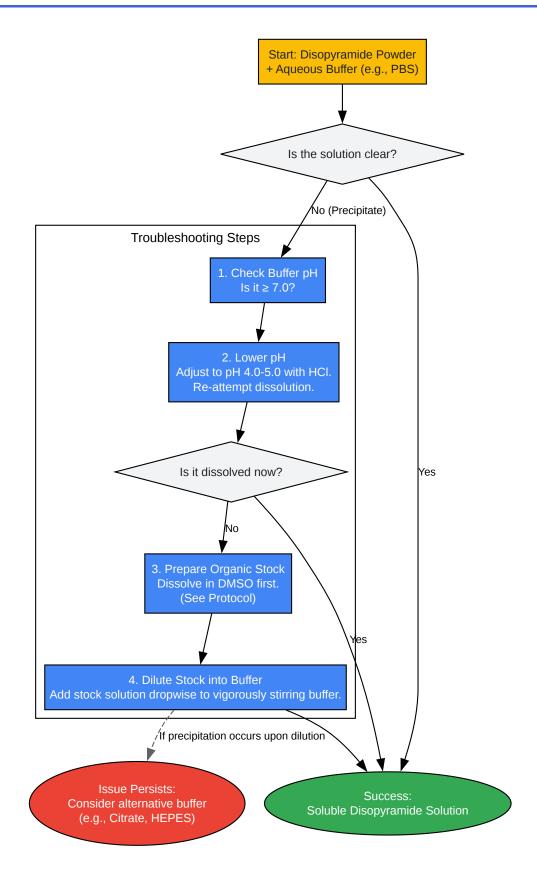
Therefore, to dissolve **Disopyramide** in an aqueous buffer, the pH must be lowered to protonate the molecule.











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References

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